2,2-Dichlorocyclopropane-1-carboxamide

Catalog No.
S708476
CAS No.
75885-60-8
M.F
C4H5Cl2NO
M. Wt
153.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichlorocyclopropane-1-carboxamide

CAS Number

75885-60-8

Product Name

2,2-Dichlorocyclopropane-1-carboxamide

IUPAC Name

2,2-dichlorocyclopropane-1-carboxamide

Molecular Formula

C4H5Cl2NO

Molecular Weight

153.99 g/mol

InChI

InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)

InChI Key

POUMCBWMYUEVKF-UHFFFAOYSA-N

SMILES

C1C(C1(Cl)Cl)C(=O)N

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)N

Organic Synthesis

Synthesis of Cyclopropane-Containing Natural Products

Medicinal Chemistry

Synthesis of gem-Dichlorocyclopropane Derivatives Containing 1,3-Dioxolane Fragments

Research Use

2,2-Dichlorocyclopropane-1-carboxamide is an organic compound with the molecular formula C4_4H5_5Cl2_2NO. It features a cyclopropane ring substituted with two chlorine atoms and a carboxamide functional group. The compound is characterized by its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and biological research.

There is no known mechanism of action for 2,2-Dichlorocyclopropane-1-carboxamide as there's no documented biological activity or function associated with it in scientific research [, , ].

Due to the presence of both the cyclopropane ring and the carboxamide group. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
  • Hydrolysis: The amide group can undergo hydrolysis in the presence of water and an acid or base, yielding 2,2-dichlorocyclopropane-1-carboxylic acid.
  • Rearrangement Reactions: The strained cyclopropane ring may undergo ring-opening reactions under certain conditions, leading to different products.

These reactions highlight the compound's versatility in synthetic chemistry .

Several methods exist for synthesizing 2,2-Dichlorocyclopropane-1-carboxamide:

  • Chlorination of Cyclopropane Derivatives: Cyclopropane derivatives can be chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 2-position.
  • Amidation Reactions: The introduction of the carboxamide group can be achieved through amidation reactions involving 2,2-Dichlorocyclopropanecarboxylic acid and ammonia or amine derivatives.
  • Functional Group Transformations: Starting from related compounds such as 2,2-Dichlorocyclopropanecarboxylic acid, various functional group transformations can yield the desired amide .

The applications of 2,2-Dichlorocyclopropane-1-carboxamide span multiple fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Its potential antifungal properties suggest applications in crop protection as a fungicide.
  • Pharmaceutical Research: The compound may be explored for its biological activity, particularly in developing new therapeutic agents .

Interaction studies involving 2,2-Dichlorocyclopropane-1-carboxamide focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Specific studies examining its interactions with enzymes or receptors could provide insights into its potential therapeutic roles or toxicity profiles .

Several compounds share structural similarities with 2,2-Dichlorocyclopropane-1-carboxamide:

Compound NameMolecular FormulaKey Features
2,2-Dichlorocyclopropanecarboxylic AcidC4_4H4_4Cl2_2O2_2Contains a carboxylic acid instead of an amide
Cyclopropane-1-carboxylic AcidC4_4H6_6O2_2Lacks chlorine substitution; simpler structure
3-Chloro-2-methylcyclopropanecarboxylic AcidC5_5H7_7ClO2_2Contains a methyl group; different reactivity

Uniqueness

The uniqueness of 2,2-Dichlorocyclopropane-1-carboxamide lies in its dual functionality as both a chlorinated compound and an amide. This combination provides distinct chemical properties and potential applications that differ from those of similar compounds.

XLogP3

0.4

Dates

Modify: 2023-08-15

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